Cas no 315685-86-0 (5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid)

5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid structure
315685-86-0 structure
商品名:5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid
CAS番号:315685-86-0
MF:C14H13ClN2O7
メガワット:356.715223073959
CID:5901014
PubChem ID:135451741

5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,3-Benzenedicarboxylic acid, 5-[2-[3-chloro-1-(ethoxycarbonyl)-2-oxopropylidene]hydrazinyl]-
    • 5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid
    • 5-[[(Z)-4-chloro-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzene-1,3-dicarboxylic acid
    • AKOS002708850
    • 315685-86-0
    • F1174-1710
    • (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid
    • AKOS001053113
    • インチ: 1S/C14H13ClN2O7/c1-2-24-14(23)11(10(18)6-15)17-16-9-4-7(12(19)20)3-8(5-9)13(21)22/h3-5,16H,2,6H2,1H3,(H,19,20)(H,21,22)
    • InChIKey: MDUFQCBIZBTXEW-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)=CC(NN=C(C(OCC)=O)C(=O)CCl)=CC(C(O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 356.0411285g/mol
  • どういたいしつりょう: 356.0411285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 9
  • 重原子数: 24
  • 回転可能化学結合数: 8
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 146Ų

じっけんとくせい

  • 密度みつど: 1.50±0.1 g/cm3(Predicted)
  • ふってん: 566.8±60.0 °C(Predicted)
  • 酸性度係数(pKa): 3.54±0.10(Predicted)

5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1174-1710-25mg
5-[(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylic acid
315685-86-0 90%+
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F1174-1710-3mg
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F1174-1710-1mg
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315685-86-0 90%+
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F1174-1710-2mg
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F1174-1710-100mg
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100mg
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F1174-1710-30mg
5-[(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylic acid
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F1174-1710-15mg
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F1174-1710-10μmol
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F1174-1710-40mg
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F1174-1710-75mg
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315685-86-0 90%+
75mg
$208.0 2023-05-17

5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid 関連文献

5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acidに関する追加情報

Introduction to 5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic Acid (CAS No. 315685-86-0)

5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid, with the CAS number 315685-86-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activities, making it a subject of extensive study in medicinal chemistry. The unique structure of this molecule, characterized by its hydrazinyl and dioxobutyl substituents, positions it as a promising candidate for further exploration in drug discovery.

The chemical structure of 5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid consists of several key functional groups that contribute to its reactivity and potential biological effects. The presence of a Z-configured double bond indicates a specific geometric arrangement that can influence its interactions with biological targets. Additionally, the combination of a chloro group and an ethoxy group on the dioxobutyl moiety adds complexity to its chemical properties, potentially affecting its solubility, stability, and metabolic pathways.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The hydrazinyl group in this compound is particularly noteworthy, as hydrazine derivatives have been widely studied for their pharmacological properties. These derivatives often exhibit inhibitory effects on enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The benzene ring with two carboxylic acid groups further enhances the compound's potential as a pharmacophore by providing multiple sites for interaction with biological targets.

Current research in the field of medicinal chemistry has highlighted the importance of structure-based drug design. By understanding the three-dimensional structure of molecules like 5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid, scientists can predict how they might interact with proteins and other biomolecules. This information is crucial for optimizing the compound's bioactivity and minimizing potential side effects. Advanced computational methods, such as molecular docking and virtual screening, are being employed to identify promising candidates for further experimental validation.

The synthesis of 5-(Z)-2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazin-1-ylbenzene-1,3-dicarboxylic acid involves multiple steps that require precise control over reaction conditions. The introduction of the Z-configured double bond is particularly challenging and requires careful optimization to ensure high yield and purity. Researchers have been exploring various synthetic routes to improve the efficiency of this process. For instance, transition metal-catalyzed reactions have shown promise in facilitating the formation of complex molecular structures with high selectivity.

The pharmacological profile of 5-(Z)-2-(4-chloro-1 ethoxy - 1 , 3 - dioxobutan - 2 - ylidene) hydrazin - 1 - ylbenzene - 1 , 3 - dicarboxylic acid is still under investigation, but preliminary studies suggest that it may have significant therapeutic potential. The compound's ability to interact with multiple biological targets makes it a versatile tool for studying disease mechanisms and developing new treatments. For example, its interaction with enzymes involved in inflammation could make it useful in treating conditions such as arthritis or inflammatory bowel disease.

In addition to its potential therapeutic applications, 5-(Z)-2-(4-chloro - 1 ethoxy - 1 , 3 - dioxobutan - 2 - ylidene) hydrazin - 1 - ylbenzene - 1 , 3 - dicarboxylic acid may also serve as a valuable intermediate in the synthesis of more complex molecules. Its unique structure provides a scaffold that can be modified to create new compounds with tailored properties. This approach is particularly useful in drug discovery pipelines where rapid identification and optimization of lead compounds are essential.

The development of new analytical techniques has also contributed to our understanding of this compound's properties. Methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry allow researchers to determine the exact structure and purity of synthetic products. These techniques are crucial for ensuring that the compound meets the stringent requirements for use in pharmaceutical research and development.

The future prospects for 5-(Z)-2-(4-chloro - 1 ethoxy - 1 , 3 - dioxobutan - 2 - ylidene) hydrazin - 1 ylbenzene - 1 , 3 dicarboxylic acid are promising given its unique structural features and potential biological activities. Further research is needed to fully elucidate its pharmacological effects and develop effective therapeutic strategies based on its properties. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing this potential.

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